molecular formula C8H12BrNO B141403 3-(2-Aminoethyl)phenol hydrobromide CAS No. 38449-59-1

3-(2-Aminoethyl)phenol hydrobromide

Cat. No.: B141403
CAS No.: 38449-59-1
M. Wt: 218.09 g/mol
InChI Key: RAMQGDMHEGTVQU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is structurally similar to dopamine , suggesting that it may interact with dopamine receptors in the body. Dopamine receptors play a crucial role in the nervous system, affecting mood, motivation, and the sensory experience of pleasure.

Mode of Action

Given its structural similarity to dopamine , it may act as an agonist at dopamine receptors, mimicking the effects of dopamine by binding to these receptors and inducing a response.

Biochemical Analysis

Biochemical Properties

3-(2-Aminoethyl)phenol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as cyclooxygenase 2 (COX-2) and nuclear factor-kappa B (NF-kB) . These interactions often involve binding to active sites or influencing the enzyme’s activity, leading to changes in cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of antioxidant enzymes and influence the expression of genes involved in oxidative stress responses . This modulation can lead to changes in cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit COX-2 activity, which plays a role in inflammatory responses . Additionally, it can influence gene expression by interacting with transcription factors such as NF-kB, leading to changes in the expression of genes involved in oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant enzyme activity and reduced oxidative stress . At higher doses, it may cause toxic or adverse effects, including cellular damage and inflammation . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, it has been shown to affect the metabolism of phenolic compounds, leading to changes in the levels of metabolites involved in oxidative stress responses . These interactions can have significant implications for cellular health and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation . These transport mechanisms ensure that the compound reaches its target sites within the cell, where it can exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

m-Tyramine can be synthesized through the decarboxylation of m-tyrosine using aromatic amino acid decarboxylase . The process involves the following steps:

    Starting Material: m-Tyrosine

    Enzyme: Aromatic amino acid decarboxylase

    Reaction Conditions: The reaction is typically carried out at physiological pH and temperature.

Industrial Production Methods

An efficient, green, and three-step biocatalytic synthesis method for the production of tyramine starting from serine in keratin acid hydrolysis wastewater has been developed . This method involves:

    Serine Deaminase: Converts L-serine to L-tyrosine.

    Tyrosine Phenol-Lyase: Converts L-serine to L-tyrosine.

    Tyrosine Decarboxylase: Decarboxylates L-tyrosine to tyramine.

Chemical Reactions Analysis

Types of Reactions

m-Tyramine (hydrobromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Monoamine oxidases (MAO) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products

    Oxidation: 4-Hydroxyphenylacetaldehyde

    Reduction: Reduced derivatives of m-tyramine

    Substitution: Substituted derivatives of m-tyramine

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-aminoethyl)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.BrH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMQGDMHEGTVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38449-59-1
Record name 3-(2-aminoethyl)phenol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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